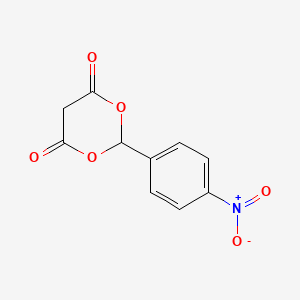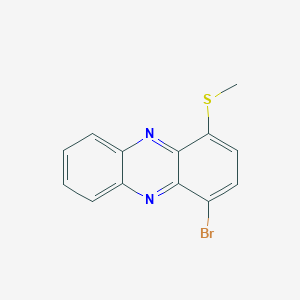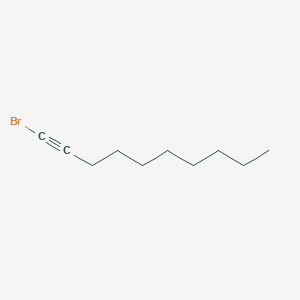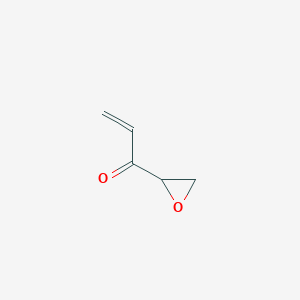
1-(Oxiran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxiran-2-yl)prop-2-en-1-one is an organic compound that features both an epoxide and an enone functional group
Preparation Methods
The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-one typically involves the epoxidation of an allylic alcohol or an α,β-unsaturated ketone. One common method is the reaction of 3-(naphthalen-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one with hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) . Industrial production methods may involve similar epoxidation reactions but on a larger scale, with optimized conditions for yield and purity.
Chemical Reactions Analysis
1-(Oxiran-2-yl)prop-2-en-1-one undergoes a variety of chemical reactions due to the presence of both the epoxide and enone groups:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Reagents such as hydroxylamine hydrochloride, hydrazine hydrate, and phenyl hydrazine are commonly used in reactions with this compound.
Major Products: Products such as hydroxy pyrazoles and hydroxy oxazoles are formed from reactions involving nucleophiles.
Scientific Research Applications
1-(Oxiran-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-one involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The compound can react with nucleophiles such as hydrazine hydrate and phenyl hydrazine to form various products, including hydroxy pyrazoles and hydroxy oxazoles . These reactions are facilitated by the electrophilic nature of the epoxide ring and the conjugated system of the enone group.
Comparison with Similar Compounds
1-(Oxiran-2-yl)prop-2-en-1-one can be compared with other similar compounds that contain both epoxide and enone functional groups. Some similar compounds include:
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one)
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations.
Properties
CAS No. |
56209-32-6 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
1-(oxiran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C5H6O2/c1-2-4(6)5-3-7-5/h2,5H,1,3H2 |
InChI Key |
IETGWMRURXXRHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)
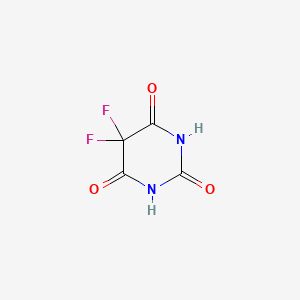
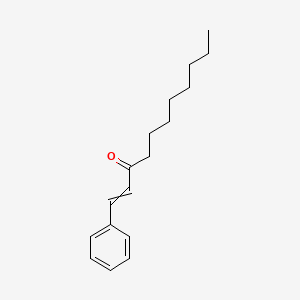
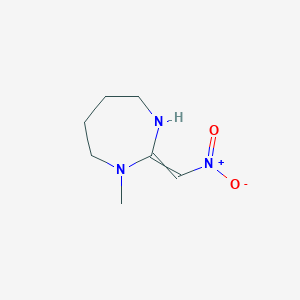
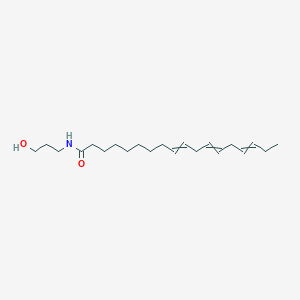
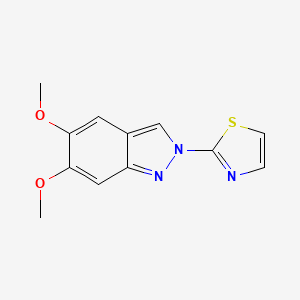
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
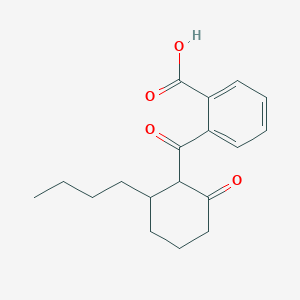
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
